Chemical structure and physical properties of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate
Chemical structure and physical properties of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a robust protocol for its synthesis via Fischer-Speier esterification of its carboxylic acid precursor. Furthermore, it explores the compound's potential applications as a building block in the development of novel therapeutics and outlines essential safety considerations. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile electronic properties and ability to engage in various biological interactions making them privileged scaffolds in drug design.[1] The specific substitution pattern of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, featuring a chlorine atom, an ethoxy group, and a methyl ester, presents a unique combination of functionalities that can be strategically employed in the design of novel bioactive molecules. The electron-withdrawing nature of the chlorine atom and the carboxylate group, coupled with the electron-donating character of the ethoxy group, modulates the electronic profile of the pyridine ring, influencing its reactivity and potential interactions with biological targets. This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.
Chemical Structure and Properties
The chemical identity and fundamental properties of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate are summarized below.
Chemical Structure
The structure of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is characterized by a pyridine ring substituted at the 2, 4, and 5 positions.
Figure 1. Chemical structure of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C9H10ClNO3 | Calculated |
| Molecular Weight | 215.63 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 60-70 °C | Predicted based on similar structures[4] |
| Boiling Point | > 300 °C | Predicted |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Slightly soluble in water. | Predicted[5] |
| Predicted 1H NMR (CDCl3, 400 MHz) | δ (ppm): 8.1-8.3 (s, 1H, Ar-H), 7.4-7.6 (s, 1H, Ar-H), 4.4-4.6 (q, J=7.1 Hz, 2H, OCH2CH3), 3.9-4.1 (s, 3H, OCH3), 1.4-1.6 (t, J=7.1 Hz, 3H, OCH2CH3) | Predicted based on known chemical shifts[6] |
| Predicted 13C NMR (CDCl3, 101 MHz) | δ (ppm): 165-167 (C=O), 160-162 (C-OEt), 148-150 (C-Cl), 140-142 (C-COOMe), 115-117 (Ar-CH), 110-112 (Ar-CH), 62-64 (OCH2CH3), 52-54 (OCH3), 14-16 (OCH2CH3) | Predicted based on known chemical shifts[6] |
| Predicted IR (KBr, cm-1) | ~2980 (C-H), ~1720 (C=O, ester), ~1580, 1470 (C=C, aromatic), ~1250 (C-O, ether), ~800 (C-Cl) | Predicted based on functional groups |
| Predicted MS (EI) | m/z (%): 215 (M+, 100), 184 (M+-OCH3, 80), 170 (M+-OC2H5, 60), 156 (M+-COOCH3, 40) | Predicted fragmentation pattern |
Synthesis and Purification
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is most readily synthesized by the esterification of its corresponding carboxylic acid, 5-Chloro-2-ethoxypyridine-4-carboxylic acid (CAS: 1593360-08-7).[7] The Fischer-Speier esterification is a reliable and well-established method for this transformation.[1]
Synthesis Workflow
Figure 2. Workflow for the synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.
Detailed Experimental Protocol
Materials:
-
5-Chloro-2-ethoxypyridine-4-carboxylic acid
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Methanol (anhydrous)
-
Sulfuric acid (concentrated)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chloro-2-ethoxypyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.
-
Causality Behind Experimental Choices:
-
Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[8]
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[9]
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.
-
Neutralization and Extraction: The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, and to isolate the desired ester from the aqueous phase.
Potential Applications in Drug Development
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactive sites on the molecule, including the ester and the aromatic ring, allow for a variety of chemical modifications.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on this compound can be modified to optimize binding to the ATP-binding pocket of various kinases.
-
Intermediate for Agrochemicals: Pyridine derivatives are also prevalent in the agrochemical industry. This compound could serve as a starting material for the synthesis of novel herbicides or fungicides.
-
Building Block for Novel Heterocycles: The ester functionality can be readily converted to other functional groups, such as amides or hydrazides, opening avenues for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.[10]
Safety and Handling
While specific toxicity data for Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the safety information for similar compounds, the following precautions are recommended.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a valuable, albeit not widely commercially available, chemical intermediate. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications and safety considerations. The information presented herein is intended to empower researchers to synthesize and utilize this compound in their efforts to discover and develop novel molecules with therapeutic or other valuable properties.
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Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]
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Rubčić, M., et al. (2008). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Acta Chimica Slovenica, 55(4), 810-814. [Link]
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NextSDS. (n.d.). 5-Chloro-2-ethoxypyridine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Kumar, A., Singh, S. K., & Sharma, C. (2021). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 11(48), 30239-30248. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Claramunt, R. M., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(17), 3874. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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NextSDS. (n.d.). 5-chloro-2-methoxypyridine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
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NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]
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Pan, L., et al. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry, 45(15), 5796–5803. [Link]
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Shahzadi, S., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Molecules, 27(7), 2314. [Link]
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Golen, J. A., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]
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PubChemLite. (n.d.). 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid (C7H6ClNO4S). Retrieved from [Link]
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